Puromycin dihydrochloride is an aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is primarily recognized for its role as a potent inhibitor of protein synthesis across various organisms, including bacteria, fungi, and mammalian cells. The compound has been widely utilized in research settings, particularly in studies involving gene expression and protein synthesis.
The synthesis of puromycin dihydrochloride involves extraction from Streptomyces alboniger cultures followed by purification processes. The compound can also be synthesized chemically through various organic synthesis techniques that involve the modification of nucleoside structures.
The extraction process typically includes fermentation of Streptomyces alboniger in a suitable growth medium, followed by isolation steps such as filtration and chromatography to purify the antibiotic. The final product is crystallized as puromycin dihydrochloride, which is then characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Puromycin consists of a purine base linked to a sugar moiety (deoxyribose) and an amino acid side chain. Its molecular formula is C₁₈H₂₁N₅O₅S, and it has a molecular weight of approximately 367.46 g/mol. The structure features a unique arrangement that allows it to mimic aminoacyl-tRNA, enabling its role in disrupting protein synthesis .
Puromycin dihydrochloride functions by binding to the ribosomal A-site and mimicking aminoacyl-tRNA. This interaction leads to premature termination of peptide chains during translation, effectively halting protein synthesis .
The mechanism by which puromycin exerts its effects involves several key processes:
Puromycin dihydrochloride has numerous applications in scientific research:
Puromycin dihydrochloride is an aminonucleoside antibiotic produced by Streptomyces alboniger that structurally mimics the 3′-terminal end of aminoacyl-tRNA (aa-tRNA). Its molecular architecture comprises a modified adenosine base linked to a tyrosine amino acid via a stable amide bond, mirroring the aminoacyl-adenosine moiety of aa-tRNA [1] [2]. This design enables puromycin to bind the ribosomal A-site with high affinity, where it competes with incoming aa-tRNAs during translation elongation [1] [6]. Unlike native aa-tRNA, however, puromycin lacks the anticodon stem loop and possesses a non-hydrolyzable amide linkage instead of the labile ester bond in aa-tRNA. These features allow irreversible A-site occupancy but prevent participation in translocation [1] [8]. Structural analyses confirm that puromycin’s binding orientation within the peptidyl transferase center (PTC) positions its amino group for nucleophilic attack on the peptidyl-tRNA in the P-site, directly enabling premature chain termination [1].
Table 1: Structural Mimicry of Puromycin Dihydrochloride to aa-tRNA
Structural Element | Aminoacyl-tRNA | Puromycin Dihydrochloride |
---|---|---|
Nucleoside Moiety | Adenosine (3′ end) | Modified adenosine |
Amino Acid Linkage | Labile ester bond | Stable amide bond |
Free α-Amino Group | Required for peptide bond | Present, enables reactivity |
Anticodon Stem Loop | Present, enables codon recognition | Absent, codon-independent binding |
Upon A-site binding, puromycin’s free α-amino group undergoes nucleophilic attack on the carbonyl carbon of the P-site peptidyl-tRNA. This reaction—catalyzed by the ribosomal PTC—transfers the nascent polypeptide chain to puromycin, forming a stable peptidyl-puromycin adduct [1] [6]. Critically, the amide bond within puromycin cannot be hydrolyzed by ribosomal peptidyl transferase activity. This results in immediate release of the truncated polypeptide from the ribosome, followed by dissociation of ribosomal subunits [1] [8]. The released peptidyl-puromycin adducts are rapidly targeted for proteasomal degradation due to their aberrant C-termini, preventing accumulation of misfolded proteins [1]. In vitro studies using rabbit reticulocyte lysates demonstrate that puromycin-induced chain release occurs within seconds, even in the presence of elongation inhibitors like emetine or cycloheximide [8]. This confirms that ribosomal subunit dissociation is an inevitable consequence of puromycylation, irrespective of ancillary inhibitors.
Puromycin dihydrochloride inhibits translation across all domains of life, but its efficacy varies significantly between prokaryotes and eukaryotes due to differential uptake, retention, and intrinsic ribosomal susceptibility.
Table 2: Kinetics of Puromycin-Mediated Translation Inhibition
Biological System | IC₅₀/Effective Concentration | Key Resistance Factors | Time to Full Arrest |
---|---|---|---|
Mammalian Cells (HEK293) | 0.35 nM [3] | PAC expression | <2 hours [2] |
S. cerevisiae (Wild-Type) | >100 μM [4] | Erg6, Pdr1/Pdr3 efflux | No significant arrest |
S. cerevisiae (EPP Mutant) | 5–10 μM [10] | None (knockout of resistance genes) | 48–72 hours [10] |
Gram-Positive Bacteria | 1–10 μM [2] | Cell wall permeability | 4–6 hours [2] |
Mitochondrial ribosomes (mitoribosomes) share functional similarities with bacterial ribosomes, raising questions about puromycin’s efficacy in mitochondrial protein synthesis. While direct comparative data is limited, biochemical evidence suggests puromycin inhibits mitochondrial translation, albeit less potently than cytoplasmic translation [1]. Key factors influencing this differential include:
Notably, prolonged puromycin exposure (24–48 hours) depletes both nuclear-encoded cytoplasmic proteins and mitochondrial-encoded OXPHOS subunits, indicating eventual cross-compartmental inhibition [9]. However, acute experiments show cytoplasmic translation arrest precedes mitochondrial inhibition, supporting reduced efficacy in mitochondria [1].
Table 3: Puromycin Efficacy in Subcellular Compartments
Translation System | Relative Susceptibility | Key Influencing Factors |
---|---|---|
Cytoplasmic (Eukaryotic) | High (nanomolar IC₅₀) | Direct A-site access, no membrane barrier |
Mitochondrial | Moderate (micromolar IC₅₀) | Inner membrane permeability, structural divergence of mitoribosomes |
Prokaryotic (Bacterial) | Variable (micromolar IC₅₀) | Cell wall permeability, efflux pumps |
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